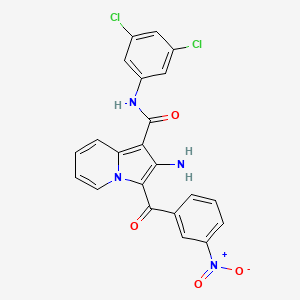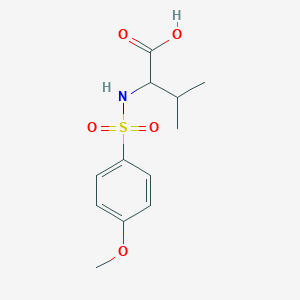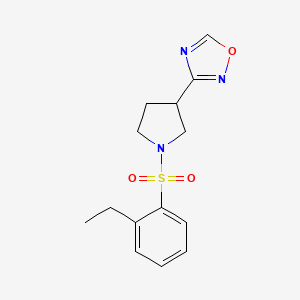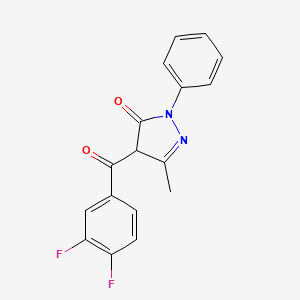
4-(3,4-difluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with a 3,4-difluorobenzoyl chloride in the presence of a base. This is a common method for introducing acyl groups onto nitrogen atoms in heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of fluorine atoms could increase its stability and could also affect its polarity and solubility. The exact properties would need to be determined experimentally .Applications De Recherche Scientifique
Synthesis and Structural Properties
A new 4-acylpyrazolone derivative was prepared and its reaction with lanthanide silylamides in a THF solution produced pyrazolonate complexes. These lanthanide complexes demonstrated luminescence at room temperature, showcasing ligand- and metal-centered emission, suggesting potential applications in materials science and optical engineering (Safronova, Bochkarev, & Baranov, 2015).
Hydrogen Bonding and Molecular Structure
Research into the hydrogen-bonding capabilities of pyrazole derivatives has led to the identification of complex sheets and chains formed by these interactions. Such insights are crucial for understanding the solid-state chemistry of these compounds and their potential applications in designing new materials and pharmaceuticals (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Antimicrobial Activity and Chemical Synthesis
A new series of pyrazole derivatives demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These findings suggest potential applications in developing new antimicrobial agents (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Fluorination and Reactivity
The study of 4-fluoro-4-methyl-4H-pyrazoles revealed insights into their Diels–Alder reactivity, highlighting the potential for these compounds in synthetic chemistry, particularly in "click" chemistry applications (Abularrage, Levandowski, & Raines, 2020).
Conformational Studies
The conformational behavior of pyrazolone derivatives has been extensively studied, revealing insights into their structural versatility and stability. This knowledge is essential for the design of compounds with specific properties and functions (Kurteva, Shivachev, Nikolova, Simova, Antonov, Lubenov, & Petrova, 2015).
Propriétés
IUPAC Name |
4-(3,4-difluorobenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c1-10-15(16(22)11-7-8-13(18)14(19)9-11)17(23)21(20-10)12-5-3-2-4-6-12/h2-9,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIWAXBCKLVYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B2869921.png)
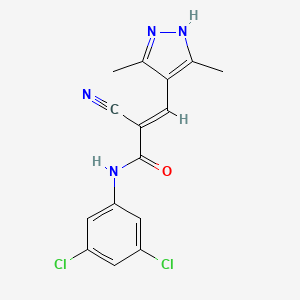
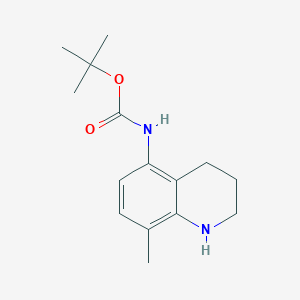

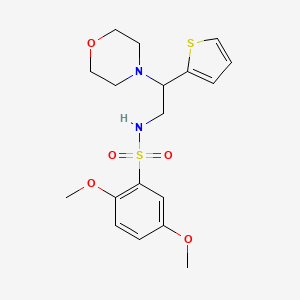
![Methyl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoate](/img/structure/B2869930.png)
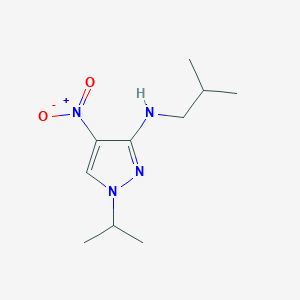

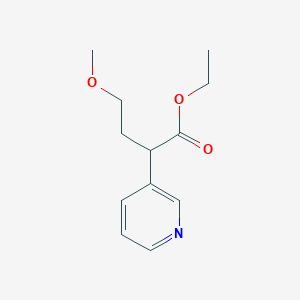
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzamide](/img/structure/B2869934.png)

